5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with suitable reagents. One common method includes the reaction with acetoacetanilide in N,N-dimethylformamide (DMF) with a few drops of acetic acid . Another approach involves the use of 4-bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile as a starting material .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like DMF or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile: This compound is structurally similar and can be used as a precursor in the synthesis of 5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have been studied for their anticancer potential.
Uniqueness
This compound is unique due to its specific hydroxyl and cyano functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-6-5-10-11-2-1-7(12)3-8(6)11/h1-3,5,10H |
InChI Key |
FRUMSDLVLZWMTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC1=O)C(=CN2)C#N |
Origin of Product |
United States |
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